molecular formula C15H24N2O16P2 B12321643 Uridine 5'-(beta-rhamnopyranosyl diphosphate)

Uridine 5'-(beta-rhamnopyranosyl diphosphate)

Cat. No.: B12321643
M. Wt: 550.30 g/mol
InChI Key: RHHMXIRAWBXWTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine 5’-(beta-rhamnopyranosyl diphosphate) involves the esterification of uridine with a rhamnopyranosyl diphosphate group. The reaction typically requires specific conditions, including the presence of a catalyst and controlled temperature and pH levels . Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of uridine 5’-(beta-rhamnopyranosyl diphosphate) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as crystallization, filtration, and chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(beta-rhamnopyranosyl diphosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized uridine derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine 5’-(beta-rhamnopyranosyl diphosphate) is unique due to its specific rhamnopyranosyl diphosphate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H24N2O16P2

Molecular Weight

550.30 g/mol

IUPAC Name

[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-(3,4,5-trihydroxy-6-methyloxan-2-yl)methyl] phosphono hydrogen phosphate

InChI

InChI=1S/C15H24N2O16P2/c1-4-6(19)7(20)8(21)11(30-4)13(32-35(28,29)33-34(25,26)27)12-9(22)10(23)14(31-12)17-3-2-5(18)16-15(17)24/h2-4,6-14,19-23H,1H3,(H,28,29)(H,16,18,24)(H2,25,26,27)

InChI Key

RHHMXIRAWBXWTB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)O

Origin of Product

United States

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